molecular formula C16H18N2O3S B5737758 N-benzyl-4-[methyl(methylsulfonyl)amino]benzamide

N-benzyl-4-[methyl(methylsulfonyl)amino]benzamide

Cat. No.: B5737758
M. Wt: 318.4 g/mol
InChI Key: ZYDOTLIDZAZNGS-UHFFFAOYSA-N
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Description

N-benzyl-4-[methyl(methylsulfonyl)amino]benzamide is a chemical compound that has been studied extensively in scientific research due to its potential applications in various fields. This compound is also known as BMS-345541 and has been shown to have promising effects in the inhibition of certain enzymes and pathways in the body. In

Scientific Research Applications

N-benzyl-4-[methyl(methylsulfonyl)amino]benzamide has been studied extensively for its potential applications in various fields, including cancer research, inflammation, and autoimmune diseases. This compound has been shown to inhibit the activity of the IκB kinase (IKK) enzyme, which is involved in the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. NF-κB is a transcription factor that plays a critical role in the regulation of immune responses, inflammation, and cell survival. Inhibition of the IKK enzyme by this compound has been shown to reduce the activation of NF-κB and decrease the expression of pro-inflammatory cytokines and chemokines.

Mechanism of Action

N-benzyl-4-[methyl(methylsulfonyl)amino]benzamide acts as a selective inhibitor of the IKK enzyme, which is involved in the activation of the NF-κB pathway. This compound binds to the ATP-binding site of the IKK enzyme and prevents its activation, thereby inhibiting the activation of the NF-κB pathway and reducing the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of the IKK enzyme, which is involved in the activation of the NF-κB pathway. Inhibition of the NF-κB pathway has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, which play a critical role in the regulation of immune responses and inflammation. This compound has also been shown to inhibit the proliferation of certain cancer cells and induce apoptosis in these cells.

Advantages and Limitations for Lab Experiments

N-benzyl-4-[methyl(methylsulfonyl)amino]benzamide has several advantages for lab experiments. This compound is highly selective for the IKK enzyme and does not inhibit other kinases or enzymes. This selectivity makes it a valuable tool for studying the NF-κB pathway and its role in various diseases. However, this compound is a relatively new compound and has not been extensively studied in vivo. Its efficacy and safety in humans are still unknown, and further studies are needed to determine its potential applications in clinical settings.

Future Directions

N-benzyl-4-[methyl(methylsulfonyl)amino]benzamide has several potential future directions for scientific research. This compound has been shown to have promising effects in the inhibition of the IKK enzyme and the NF-κB pathway. Further studies are needed to determine its efficacy and safety in vivo and its potential applications in various diseases, including cancer, inflammation, and autoimmune diseases. Additionally, the development of more selective and potent inhibitors of the IKK enzyme may lead to the development of new therapies for these diseases.

Synthesis Methods

The synthesis of N-benzyl-4-[methyl(methylsulfonyl)amino]benzamide involves several steps, including the reaction of 4-chloro-2-nitrobenzoic acid with benzylamine to form 4-benzylamino-2-nitrobenzoic acid. This intermediate is then reduced with iron powder and acetic acid to form 4-benzylamino-2-aminobenzoic acid. The final step involves the reaction of 4-benzylamino-2-aminobenzoic acid with methylsulfonyl chloride to form this compound.

Properties

IUPAC Name

N-benzyl-4-[methyl(methylsulfonyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-18(22(2,20)21)15-10-8-14(9-11-15)16(19)17-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDOTLIDZAZNGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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